TH287

Descripción general

Descripción

TH287 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. This compound a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.

Aplicaciones Científicas De Investigación

Monitorización de Biomarcadores del Cáncer

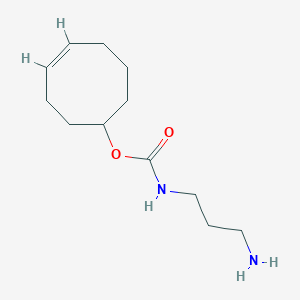

TH287 se ha identificado como un potente inhibidor de MTH1 (MutT Homolog 1), que participa en la saneamiento del grupo de nucleótidos de los trifosfatos de nucleósidos de purina oxidados para evitar su incorporación al ADN y ARN {svg_1}. Esta propiedad lo convierte en un posible biomarcador para monitorizar la progresión del cáncer. La capacidad del compuesto para unirse a MTH1 puede utilizarse para cuantificar la participación del objetivo en terapias relevantes para el tratamiento del cáncer.

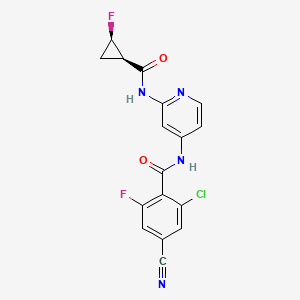

Radiotrazador para Imagenología PET

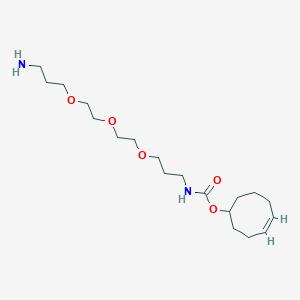

El compuesto ha sido radiomarcado con tritio y carbono-11, convirtiéndolo en un posible radiotrazador para la imagenología por Tomografía por Emisión de Positrones (PET) {svg_2}. Esta aplicación es particularmente útil en el estudio de tumores cerebrales y otros trastornos del sistema nervioso central, ya que permite la medición e imagenología no invasiva de MTH1 en células vivas.

Estudios de Trastornos Neurológicos

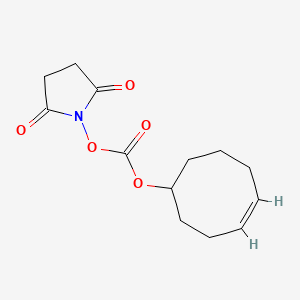

Dada su capacidad para cruzar la barrera hematoencefálica y su rápida eliminación del cerebro, this compound puede utilizarse en el estudio de trastornos neurológicos {svg_3}. Sus propiedades como radiotrazador pueden ayudar a comprender el papel de MTH1 en diversas patologías cerebrales y en el desarrollo de terapias dirigidas.

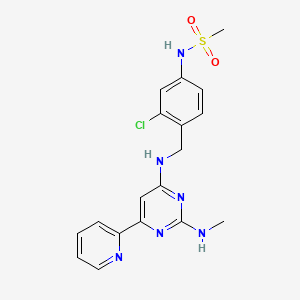

Desarrollo y Síntesis de Fármacos

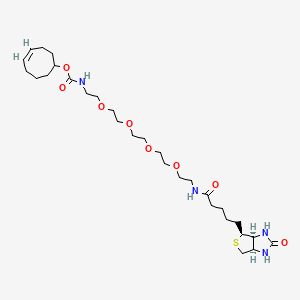

El perfil de estructura y actividad de this compound sirve como punto de partida para el desarrollo de nuevos fármacos. Su interacción con MTH1 puede utilizarse para diseñar nuevos agentes terapéuticos que se dirijan a esta enzima, que se sobreexpresa en ciertos tipos de células cancerosas {svg_4}.

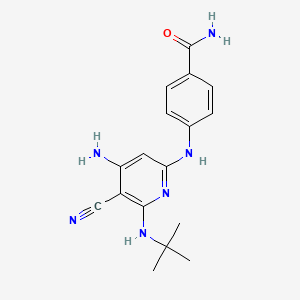

Inhibición de la Actividad Enzimática

El compuesto ha mostrado actividad inhibitoria contra la hidrolasa MTH1, con un valor de IC50 de 2.2 nM, lo que indica su posible uso en estudios destinados a comprender las vías enzimáticas involucradas en la saneamiento de nucleótidos {svg_5}. Esto podría conducir al desarrollo de nuevas estrategias para el tratamiento del cáncer al dirigirse a la vía MTH1.

Dinámica Molecular y Estudios de Unión

La afinidad de unión de this compound por MTH1 se ha evaluado a través de ensayos de unión de saturación y competitivos, proporcionando información sobre la dinámica molecular de las interacciones enzima-inhibidor {svg_6}. Esta información es valiosa para el diseño racional de inhibidores con mejor especificidad y potencia.

Mecanismo De Acción

- MTH1 plays a critical role in preventing the incorporation of oxidized purine nucleotides (such as 8-oxo-2ʹ-deoxyguanosine-5ʹ-triphosphate) into cellular DNA by converting them into corresponding nucleoside monophosphates .

- Despite its initial identification as a potential cancer therapeutic target, recent research suggests that MTH1 is not essential for cancer cell survival .

- TH287 selectively inhibits MTH1 with an impressive IC50 of 0.8 nM .

- Interestingly, proteomic profiling revealed that tubulin is the primary target of this compound, responsible for its antitumor effects. This occurs despite this compound’s nanomolar MTH1-inhibitory activity in vitro .

Target of Action

Mode of Action

Propiedades

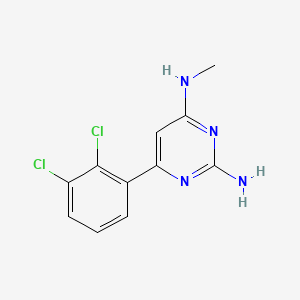

IUPAC Name |

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCXPXBBITYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609960-30-6 | |

| Record name | TH-287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TH-287 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: TH287 is a potent and selective inhibitor of the enzyme MutT homolog 1 (MTH1). [, , ] MTH1 normally functions to sanitize the cellular nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA. [, ] By inhibiting MTH1, this compound allows the accumulation of oxidized dNTPs, leading to DNA damage and ultimately cell death, particularly in cancer cells. [, , ]

ANone: this compound is a small molecule with the chemical name 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its chemical structure:

A: Yes, this compound has demonstrated anti-tumor activity in preclinical studies. In vitro, this compound inhibits the proliferation of various cancer cell lines, including glioblastoma, gastric cancer, and bladder cancer cells. [, , ] In vivo, this compound exhibits therapeutic responses in patient-derived mouse xenografts. []

A: While the provided abstracts do not specifically address resistance mechanisms to this compound, research suggests that the existence of MTH1-independent 8-oxodGTPase activity in cancer cells could potentially contribute to resistance by compensating for the inhibition of MTH1. []

A: One abstract mentions the development and validation of a method for quantifying this compound in mice plasma for pharmacokinetic studies, although the specific technique is not described. [] High-performance liquid chromatography (HPLC) is used to assess the purity of recombinant hMTH1 protein used in activity assays with this compound. []

ANone: The provided abstracts primarily focus on the preclinical development of this compound and do not present detailed information about its toxicological profile or long-term effects.

A: Researchers have explored the use of pH-sensitive polymeric nanoparticles for the co-delivery of this compound with the anticancer drug sodium arsenite for oral squamous cell carcinoma. [] Another study reports utilizing hyaluronic acid-based mesoporous silica nanoparticles to deliver this compound and MDR1 siRNA for oral cancer treatment. [] These strategies aim to improve the delivery and efficacy of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)